molecular formula C8H12ClN3O2 B1423598 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine CAS No. 1159822-73-7

6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Cat. No. B1423598
M. Wt: 217.65 g/mol
InChI Key: RITZCZHXWUGXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C8H12ClN3O2. Its average mass is 217.653 Da and its monoisotopic mass is 217.061798 Da .


Synthesis Analysis

While specific synthesis methods for “6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine” were not found, general synthesis methods for pyrimidines involve reactions of ketones, aldehydes, or esters with amidines . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The molecular structure of “6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine” consists of a pyrimidine ring substituted with a chlorine atom at the 6th position and an N-(2,2-dimethoxyethyl) group at the 4th position .

Scientific Research Applications

Potential in Antiangiogenic Therapy

  • A study explored synthetic compounds derived from a similar pyrimidine, which includes 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, as antiangiogenic candidates. One compound, 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine, demonstrated significant binding energy and could be a powerful antiangiogenic due to its theoretical results for binding energy (Jafar & Hussein, 2021).

Antifungal Properties

  • Research on derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, including the compound , showed promising antifungal effects against Aspergillus terreus and Aspergillus niger (Jafar, Mahdi, Hadwan, & AlameriAmeer, 2017).

Pharmaceutical Applications

  • Another study synthesized and characterized 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a derivative of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine. This compound is part of a series with various pharmacological activities, highlighting the broad pharmaceutical potential of such derivatives (Ogurtsov & Rakitin, 2021).

Chemotherapeutic Potential

  • Research has also been conducted on the antihypertensive activity of pyrimidine derivatives. A series of compounds, including derivatives similar to 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, showed the ability to lower blood pressure in hypertensive rats (Bennett et al., 1981).

Hydrogen Bonding Research

  • Quantum chemical studies have identified hydrogen bonding sites in pyrimidine compounds, demonstrating the significance of such molecules in molecular recognition processes, which could be relevant to drug design (Traoré et al., 2017).

Synthesis and Characterization

  • Various studies focus on the synthesis and characterization of pyrimidine derivatives, underscoring the compound's importance in chemical research and its potential in creating new molecules with diverse applications (Schmidt, 2002).

properties

IUPAC Name

6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-13-8(14-2)4-10-7-3-6(9)11-5-12-7/h3,5,8H,4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITZCZHXWUGXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=CC(=NC=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679462
Record name 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

CAS RN

1159822-73-7
Record name 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.